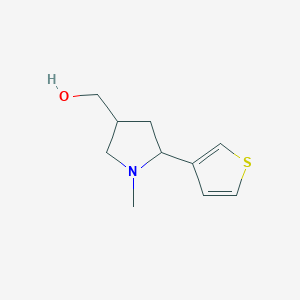
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol is a compound that features a pyrrolidine ring substituted with a thiophene group and a hydroxymethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of a thiophene derivative with a pyrrolidine precursor under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate and a solvent like N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins and enzymes, potentially inhibiting their activity. The thiophene group can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the thiophene and hydroxymethyl groups.
Thiophene: A sulfur-containing heterocycle that is part of the compound’s structure.
Prolinol: A pyrrolidine derivative with a hydroxyl group, similar to the hydroxymethyl group in the compound.
Uniqueness
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol is unique due to the combination of the pyrrolidine ring, thiophene group, and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1-methyl-5-thiophen-3-ylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-11-5-8(6-12)4-10(11)9-2-3-13-7-9/h2-3,7-8,10,12H,4-6H2,1H3 |
InChI Key |
NAKTUHIBKXFOOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CSC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















